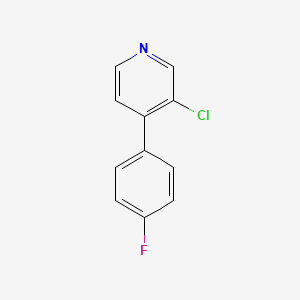

3-Chloro-4-(4-fluorophenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7ClFN |

|---|---|

Molecular Weight |

207.63 g/mol |

IUPAC Name |

3-chloro-4-(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7ClFN/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H |

InChI Key |

VORAGPYNROJBAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)Cl)F |

Origin of Product |

United States |

The Enduring Significance of Pyridine Scaffolds

The pyridine (B92270) ring, an isostere of benzene (B151609) where a CH group is replaced by a nitrogen atom, is a fundamental building block in medicinal chemistry. rsc.orgrsc.org Its presence in a vast number of FDA-approved drugs underscores its importance and therapeutic relevance. rsc.orgrsc.orgresearchgate.net This nitrogen-containing heterocycle is a key component in over 7000 existing drug molecules of medicinal importance. rsc.org The significance of the pyridine scaffold can be attributed to several key factors:

Versatility in Drug Design: The pyridine nucleus serves as a versatile template for chemical modification, allowing for the introduction of various substituents to modulate biological activity, solubility, and pharmacokinetic properties. researchgate.net

Bioisosteric Replacement: As a bioisostere of benzene, the pyridine ring can often replace a phenyl group in a drug molecule to improve potency, reduce toxicity, or alter metabolic pathways. rsc.org

Polarity and Solubility: The nitrogen atom in the pyridine ring imparts polarity and the ability to form hydrogen bonds, which can enhance the solubility and bioavailability of drug candidates. researchgate.net

Natural Occurrence: Pyridine scaffolds are found in numerous naturally occurring compounds with significant biological activity, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. rsc.orgdovepress.com

The widespread application of pyridine derivatives spans a broad spectrum of therapeutic areas, including their use as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.com

The Modulatory Power of Halogenation

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a critical strategy in drug design for optimizing the pharmacological profile of a lead compound. numberanalytics.com For a long time, the role of halogens was primarily considered in terms of their steric bulk and lipophilicity. researchgate.netnih.gov However, it is now well-established that halogens can participate in specific, directional non-covalent interactions, most notably halogen bonding, which are analogous to the well-known hydrogen bonds. researchgate.netnih.govnih.gov

The introduction of halogens can influence a molecule's properties in several ways:

Enhanced Binding Affinity and Selectivity: Halogen bonds, formed between a covalently bound halogen atom and a Lewis base, can significantly enhance the binding affinity and selectivity of a ligand for its biological target. researchgate.netnih.gov

Improved Pharmacokinetics: Halogenation can increase the lipophilicity of a compound, which can affect its ability to cross cell membranes and influence its distribution and metabolism. numberanalytics.com Fluorine, in particular, is often introduced to block metabolic oxidation at a specific position in a molecule, thereby increasing its metabolic stability and half-life. nih.gov

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's ionization state and its interactions with biological targets.

The strategic placement of halogen atoms is now a key consideration in rational drug design, with fluorine and chlorine being the most commonly employed halogens in medicinal chemistry. nih.gov

Exploring the Chemical Space of 3 Chloro 4 4 Fluorophenyl Pyridine

Traditional and Modern Synthetic Routes to Substituted Pyridines Incorporating the 3-Chloro-4-fluorophenyl Moiety

The creation of the 3-chloro-4-arylpyridine scaffold is central to obtaining the target compound. Chemists employ several powerful reactions to achieve this, each with its own advantages.

Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction stands out as a versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures like the one found in this compound. organic-chemistry.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with a halide. youtube.comlibretexts.org

For the synthesis of this compound, a common approach would involve the reaction of a 3-chloropyridine (B48278) derivative with (4-fluorophenyl)boronic acid. The general mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The efficiency of Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, ligands, base, and solvent. rsc.org While palladium catalysts are common, nickel-based systems have also been explored. rsc.orgrsc.org For instance, a nickel/dppf catalyst system has shown success in the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines. rsc.orgrsc.org Ligand-free Suzuki reactions in aqueous media have also been developed, offering a more environmentally friendly approach. nih.govresearchgate.net

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving chloropyridines.

| Catalyst | Ligand | Base | Solvent | Reactants | Product | Yield | Reference |

| Pd(OAc)2 | None | K2CO3 | Water/Organic Cosolvent | 2,3,5-trichloropyridine, Arylboronic acids | 3,5-dichloro-2-arylpyridines | High | nih.gov |

| [NiCl(o-tol)(dppf)] | dppf | - | - | 3-chloropyridine, Phenylboronic acid | 3-phenylpyridine | Promising conversion | rsc.orgrsc.org |

| Pd(dppf)Cl2 | dppf | - | - | Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids | 2-arylpyridines | Modest to good | claremont.edu |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides another important route for synthesizing substituted pyridines. rsc.org This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. rsc.orgyoutube.com In the context of synthesizing analogues of this compound, SNAr can be used to introduce various substituents onto the pyridine or phenyl ring.

The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen and the nature of the nucleophile. For instance, 2- and 4-halopyridines are generally more reactive towards nucleophiles than 3-halopyridines due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. sci-hub.senih.gov The reactivity order for halogens often follows F > Cl > Br > I, as the first step of nucleophilic attack is typically rate-determining. sci-hub.se

SNAr reactions can be employed to introduce amino groups, for example, by reacting a chloropyridine with an amine. nih.gov The reaction of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with (4-methoxyphenyl)methanethiol proceeds via an SNAr mechanism to yield N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine in high yield. mdpi.com

Multicomponent Reactions (MCRs) and Cyclization Approaches

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy, reduced reaction times, and simplified purification. nih.govbohrium.comresearchgate.net Various MCRs have been developed for the synthesis of substituted pyridines. rsc.orgtaylorfrancis.com One common approach is the Hantzsch pyridine synthesis and its variations, which typically involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source. taylorfrancis.com

Modern MCRs for pyridine synthesis often utilize nanocatalysts, such as ZnO or MgO nanoparticles, to improve efficiency and yields under environmentally benign conditions. rsc.org These reactions can be performed under solvent-free conditions or in green solvents like ethanol. nih.govbohrium.com

Cyclization reactions are also fundamental to the synthesis of the pyridine ring. These can involve the ring closure of a suitably functionalized acyclic precursor. For example, 1,2,4-triazines can be synthesized via a one-pot, three-step sequence involving the ring-opening of aziridines with N-tosylhydrazones, followed by cyclization and oxidation. acs.org

Functional Group Interconversions and Derivatization of the Pyridine and Phenyl Rings

Once the core this compound structure is assembled, further modifications can be made through functional group interconversions (FGIs) and derivatization reactions. ub.eduvanderbilt.edu These transformations allow for the introduction of a wide range of substituents on both the pyridine and phenyl rings, enabling the exploration of structure-activity relationships.

FGIs can include the conversion of a nitro group to an amine, a halogen to another functional group via substitution, or the modification of a carbonyl group. mdpi.comnih.gov For example, a nitro group can be reduced to an amine using reagents like iron powder and ammonium (B1175870) chloride. mdpi.com

Derivatization of the pyridine ring can be achieved through various reactions. For example, N-acylative kinetic resolution of sulfoximines can be catalyzed by chiral pyridine-N-oxides. acs.org The phenyl ring can also be derivatized, for instance, by introducing substituents at different positions to study their effect on the molecule's properties. nih.gov

Catalyst Development and Reaction Optimization for Efficient Synthesis

The efficiency of the synthetic routes to this compound and its analogues is heavily dependent on the catalyst and reaction conditions. rsc.org Significant research has been dedicated to developing highly active and stable catalysts, particularly for cross-coupling reactions. organic-chemistry.org

For Suzuki-Miyaura couplings involving chloropyridines, palladium-based catalysts with bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the challenging oxidative addition of the C-Cl bond. organic-chemistry.org Nickel catalysts have also emerged as a cost-effective and reactive alternative. rsc.orgrsc.org Reaction optimization involves fine-tuning parameters such as temperature, reaction time, and the choice of base and solvent to maximize yield and minimize side products. researchgate.net For instance, the use of aqueous media and ligand-free conditions represents a green and efficient approach for some Suzuki reactions. nih.govresearchgate.net

The table below provides an overview of different catalysts and their applications in the synthesis of substituted pyridines.

| Catalyst Type | Example | Application | Key Features | Reference |

| Palladium | Pd(OAc)2 | Ligand-free Suzuki coupling | High yields, environmentally benign | nih.gov |

| Nickel | [NiCl(o-tol)(dppf)] | Suzuki-Miyaura coupling of chloropyridines | Effective for C-Cl bond activation | rsc.orgrsc.org |

| Nanocatalyst | ZnO NPs | Multicomponent synthesis of pyridines | High yields, short reaction times, reusable | rsc.org |

Impact of Halogen Substituents on Molecular Recognition and Target Binding Affinity

The presence and positioning of halogen atoms are critical determinants of the biological activity of many pharmaceutical compounds. eurochlor.org In the context of this compound derivatives, both the chlorine and fluorine atoms play significant roles in molecular recognition and binding affinity to their biological targets.

The specific placement of chlorine and fluorine atoms on the pyridine and phenyl rings, respectively, is not arbitrary and is often the result of empirical optimization to enhance biological efficacy. The introduction of a chlorine atom into a molecule can substantially improve its intrinsic biological activity. eurochlor.org For instance, in a series of soluble epoxide hydrolase (sEH) inhibitors, chlorine-containing compounds demonstrated a sharp increase in inhibitory activity, by about an order of magnitude, compared to their fluorinated or unsubstituted counterparts. nih.gov This enhanced activity can sometimes be attributed to specific interactions, such as Cl-π interactions with aromatic residues in the target's active site. nih.gov

The high electronegativity and lipophilicity imparted by fluorine can improve the bioavailability of drugs. nih.gov The substitution of a hydrogen atom with fluorine can enhance the lipophilicity of a compound, and the carbon-fluorine bond is highly stable, conferring resistance to metabolic processes. nih.gov In the case of this compound, the para-fluorine on the phenyl ring is a common feature in many kinase inhibitors. This substitution can influence the electronic properties of the phenyl ring and its interactions with the target protein.

The relative positions of the halogens are crucial. For example, in N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine, a compound containing the 3-chloro-4-fluorophenyl moiety, the specific 3-chloro, 4-fluoro substitution pattern is essential for its activity. nih.gov Any deviation from this pattern would likely alter the molecule's interaction with its target.

The following table summarizes the impact of halogen substitutions on the biological activity of selected compounds.

| Compound/Series | Halogen Substitution | Impact on Biological Activity | Reference |

| Adamantyl-urea sEH inhibitors | Chlorine vs. Fluorine | Chlorine-containing compounds were more potent inhibitors of soluble epoxide hydrolase (sEH). | nih.gov |

| 6-C-substituted purine (B94841) nucleosides | 3'-Fluorine | Introduction of fluorine was explored to enhance biological activity. | nih.gov |

| General Pharmaceuticals | Chlorine | Can substantially improve intrinsic biological activity. | eurochlor.org |

Conformational analysis and pharmacophore modeling are essential tools for understanding how this compound derivatives interact with their biological targets. The spatial arrangement of the molecule, including the dihedral angle between the pyridine and phenyl rings, is critical for optimal binding.

The chlorine atom at the 3-position of the pyridine ring can influence the molecule's conformation. In some cases, halogen substituents can lead to different stable conformations. For example, in a study of adamantyl-thiourea derivatives, bromo and chloro derivatives adopted an anti-anti conformation, whereas the unsubstituted and fluoro derivatives exhibited an anti-syn conformation. acs.org These conformational differences can significantly impact how the molecule fits into a binding pocket.

Pharmacophore elucidation for this class of compounds often reveals the importance of the pyridine nitrogen as a hydrogen bond acceptor and the halogenated phenyl ring for van der Waals or specific halogen-bond interactions. In imidazo[4,5-b]pyridine-based PAK4 inhibitors, the scaffold forms hydrogen-bonding interactions with the hinge region of the kinase. mdpi.com The halogen group on the pyridine ring can engage in van der Waals interactions with key residues in the active site. mdpi.com Molecular modeling studies have shown that a chlorine atom can form a "face-on" Cl–π interaction, which can contribute significantly to the binding energy. nih.gov

The key pharmacophoric features of this compound derivatives generally include:

A hydrogen bond acceptor (pyridine nitrogen).

A halogenated aromatic ring for hydrophobic and specific halogen interactions.

A defined spatial orientation between the pyridine and phenyl rings.

Exploration of Pyridine Ring Substitutions and their Pharmacological Consequences

The pyridine ring is a common scaffold in medicinal chemistry due to its ability to influence a drug's biochemical potency, metabolic stability, and permeability. nih.govresearchgate.net Modifications to the pyridine ring of the this compound core can have profound pharmacological consequences.

Replacing the phenyl group of a Cdc7 kinase inhibitor with a pyridine ring resulted in a potent inhibitor. nih.gov This highlights the favorable properties a pyridine ring can confer. In another example, replacing a terminal phenyl ring with a pyridine in a nicotinamide (B372718) phosphoribosyltransferase inhibitor improved its metabolic stability 160-fold. nih.gov

In the context of neuronal nicotinic receptor agonists, substitutions on the pyridine ring of epibatidine (B1211577) analogs led to a variety of differences in affinity, efficacy, and potency. nih.gov For instance, an amino analog displayed significantly greater affinity for β2-containing receptors over β4-containing receptors. nih.gov This demonstrates that even small changes to the pyridine ring can fine-tune the pharmacological profile of a compound.

The following table provides examples of pyridine ring substitutions and their effects.

| Original Scaffold/Compound | Pyridine Ring Substitution | Pharmacological Consequence | Reference |

| Phenyl-containing Cdc7 kinase inhibitor | Phenyl replaced with pyridine | Potent Cdc7 kinase inhibitor | nih.gov |

| Phenyl-containing NAMPT inhibitor | Terminal phenyl replaced with pyridine | 160-fold improvement in metabolic stability | nih.gov |

| Epibatidine | Various substitutions on the 2'-pyridine ring | Altered affinity, efficacy, and subtype selectivity for nicotinic receptors | nih.gov |

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to discover novel compounds with improved properties. unica.itrsc.org These strategies involve replacing a part of the molecule with another group that has similar physical or chemical properties, or replacing the central core structure entirely. cambridgemedchemconsulting.comnih.gov

For the this compound scaffold, a common bioisosteric replacement is the substitution of the pyridine ring with other heterocyclic systems. For example, a phenyl ring can be considered a bioisostere of a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com In one study, a thienopyrimidinone-based inhibitor was optimized by replacing the thiophene ring, a potential toxicophore, with a quinazolinone scaffold, leading to a new series of highly active inhibitors. unica.it This is an example of scaffold hopping, where the core structure is significantly altered while maintaining the key pharmacophoric features.

Scaffold hopping can be used to address metabolic liabilities. rsc.org Aromatic systems are often susceptible to cytochrome P450-mediated oxidation. Replacing an aromatic ring with a more electron-deficient ring system can increase metabolic stability. rsc.org For the this compound core, one could envision replacing the pyridine with other nitrogen-containing heterocycles to modulate metabolic properties while preserving binding affinity.

The concept of scaffold hopping can range from minor modifications, such as swapping a carbon for a nitrogen atom in a ring, to more drastic changes in the molecular backbone. nih.gov Even minor changes can be sufficient to create a novel chemical entity with distinct properties. nih.gov

Mechanistic Studies of 3 Chloro 4 4 Fluorophenyl Pyridine Interactions at the Molecular Level

Elucidation of Molecular Targets and Binding Mechanisms

The biological activity of a compound is fundamentally dictated by its ability to interact with specific molecular targets. For analogues of 3-Chloro-4-(4-fluorophenyl)pyridine, these interactions span enzyme inhibition and receptor modulation.

Analogues containing the chloro-fluorophenyl group have been identified as potent inhibitors of several key enzymes implicated in human diseases, particularly cancer and neurodegenerative disorders.

Tyrosine Kinase Inhibition: A significant area of research has focused on the inhibition of the ErbB family of tyrosine kinases. nih.gov Lapatinib, a well-known tyrosine kinase inhibitor containing a N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl} group, is approved for treating breast cancers that overexpress the HER2 (ErbB2) receptor. nih.gov It functions as a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). nih.gov Furthermore, a series of pyrimidine (B1678525) derivatives designed from the Lapatinib skeleton, such as 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine, have demonstrated significant inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and ErbB-2 kinases. tandfonline.com Docking studies help to determine the possible binding models for these compounds. tandfonline.com Another class, 6-alkynamides of 4-anilinoquinazolines, act as irreversible inhibitors of the ErbB receptor family. medchemexpress.com

MDM2 Inhibition: The Murine Double Minute 2 (MDM2)-p53 interaction is a critical target in oncology. nih.gov The spirooxindole compound AA-115/APG-115, which has a 3-chloro-2-fluorophenyl group, is a potent MDM2 inhibitor with a very high affinity (Ki < 1 nM). nih.gov Structural modeling shows that the 3-chloro-2-fluorophenyl group projects into the Leu26 p53 binding pocket of the MDM2 protein, highlighting the importance of this substituted phenyl ring for potent inhibition. nih.gov

Monoamine Oxidase-B (MAO-B) Inhibition: In the context of Parkinson's disease, inhibition of MAO-B can increase dopamine (B1211576) levels. asiapharmaceutics.info Molecular docking studies on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives showed a high binding affinity for the MAO-B enzyme, suggesting their potential as therapeutic agents. asiapharmaceutics.info

Other Kinase Inhibition: The phosphatidylinositol 3-kinase alpha (PI3Kα) is another enzyme target. An allosteric inhibitor was developed incorporating a 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one structure to target the PI3K/Akt pathway in head and neck squamous cell carcinoma. mdpi.com Additionally, the substitution of an imidazo[4,5-b]pyridine core with electron-withdrawing groups like chlorine and fluorine was found to influence inhibitory activity against p21-activated kinase 4 (PAK4). nih.gov

Table 1: Enzyme Inhibition by Analogues

| Target Enzyme | Analogue Class/Compound | Key Structural Moiety | Potency (IC₅₀ / Kᵢ) |

| EGFR/ErbB-2 | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines | 3-chloro-4-(3-fluorobenzyloxy)anilino | 29-79 nM tandfonline.com |

| MDM2 | AA-115/APG-115 | 3-chloro-2-fluorophenyl | < 1 nM (Kᵢ) nih.gov |

| MAO-B | N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | N-(3-chloro-4-fluorophenyl) | High binding affinity (in silico) asiapharmaceutics.info |

| ErbB Family | 6-Alkynamides of 4-anilinoquinazolines | Anilinoquinazoline | 0.3-24 nM medchemexpress.com |

The interaction of small molecules with cellular receptors is a primary mechanism for modulating signal transduction. Analogues of this compound have shown activity at serotonin (B10506) and chemokine receptors.

Serotonin Receptor Agonism: The compound F15599, chemically named 3-chloro-4-fluorophenyl-(4-fluoro-4-(((5-methylpyrimidin-2-ylmethyl)amino)methyl)piperidin-1-yl)methanone, is a selective and biased agonist for the 5-HT1A serotonin receptor. nih.gov Its agonistic activity has been linked to potential fast-acting antidepressant effects. nih.gov The broader NBOMe family of drugs, which are potent agonists of 5-HT2 receptors, also highlights how substitutions on a phenyl ring can drive high-affinity receptor interactions. wikipedia.org

Chemokine Receptor Antagonism: The CXCR4 chemokine receptor is a target for various diseases, including cancer and HIV. nih.gov A series of synthesized pyridine (B92270) derivatives were evaluated as potential CXCR4 antagonists. nih.gov Notably, a derivative featuring a 3-fluorophenyl group demonstrated a potent binding affinity with an EC₅₀ of 10 nM. nih.gov This suggests that the fluorophenyl moiety can be a key pharmacophore for CXCR4 antagonism.

Psychoactive Properties: The compound 3-Chloro-4-fluorophenylpiperazine (3,4-CFP) has been identified as a psychoactive designer drug, which inherently points to its interaction with neurotransmitter receptors in the central nervous system, though specific targets are not detailed. wikipedia.org

Table 2: Receptor Interactions by Analogues

| Receptor | Analogue/Compound | Key Structural Moiety | Effect | Potency (EC₅₀) |

| 5-HT1A | F15599 | 3-chloro-4-fluorophenyl | Biased Agonist nih.gov | Not specified |

| CXCR4 | 2,6-Bis(anilinmethyl)pyridine derivative | 3-fluorophenyl | Antagonist nih.gov | 10 nM nih.gov |

| 5-HT2A/2C | NBOMe series | Substituted phenyl | Agonist wikipedia.org | High potency wikipedia.org |

Cellular Engagement and Intracellular Fate of this compound Analogues

The efficacy of a compound depends not only on its interaction with a target but also on its ability to reach that target within the cell and its subsequent metabolic profile.

The ability of a molecule to cross the cell membrane is often governed by its physicochemical properties, such as lipophilicity, and its interaction with cellular transport proteins.

Transporter Interactions: The tyrosine kinase inhibitor Lapatinib, an analogue containing the 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl group, is a known substrate for the efflux transporters P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP). nih.gov These transporters actively pump the drug out of cells, which can limit its therapeutic efficacy and affects its penetration across the blood-brain barrier. nih.gov

Pharmacokinetic Properties: Computational studies on a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives predicted that the compounds adhere to Lipinski's "Rule of Five". researchgate.net This rule suggests that the molecules have physicochemical properties, including appropriate lipophilicity, that make them likely to be orally bioavailable and membrane-permeable.

While specific metabolic studies on this compound are scarce, research on the structurally related compound 3-chloro-4-fluoroaniline (B193440) in rats provides potential insights into the biotransformation of the 3-chloro-4-fluorophenyl moiety. The metabolism of 3-chloro-4-fluoroaniline was found to be rapid and extensive. nih.gov The primary metabolic transformations observed were N-acetylation and hydroxylation, followed by O-sulfation. nih.gov This led to the identification of major metabolites such as 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. nih.gov These pathways suggest that the 3-chloro-4-fluorophenyl group is susceptible to phase I (hydroxylation) and phase II (acetylation, sulfation, glucuronidation) metabolic reactions.

Investigation of Downstream Signaling Pathways and Cellular Responses

The interaction of a compound with its molecular target initiates a cascade of downstream signaling events that culminate in a cellular response.

Apoptosis and Cell Cycle Arrest: The inhibition of the MDM2-p53 interaction by analogues like AA-115/APG-115 is designed to stabilize the p53 tumor suppressor protein. nih.gov Activated p53 can then trigger downstream pathways leading to cell cycle arrest, senescence, or apoptosis in cancer cells, representing a key cellular response.

MAPK Pathway Modulation: The 5-HT1A receptor agonist F15599 was found to rescue deficits in the phosphorylation of ERK1/2 (p-ERK1/2) in the cortex and hippocampus of stressed mice. nih.gov ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. However, the same compound did not affect levels of phosphorylated CREB (p-CREB), indicating a selective or "biased" engagement of downstream pathways. nih.gov

PI3K/Akt Pathway Inhibition: Allosteric inhibitors targeting PI3Kα, such as those designed with a 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one core, directly impact the PI3K/Akt signaling pathway. mdpi.com This pathway is critical for tumor cell proliferation and survival, and its inhibition represents a direct cellular response to the compound. mdpi.com Similarly, EGFR inhibitors like erlotinib (B232) mediate their effect by attenuating EGF-induced EGFR phosphorylation, a primary event in activating pro-survival signaling. nih.gov

Antimicrobial and Anticancer Activity: The ultimate cellular response to many of the studied analogues is the inhibition of cell growth or induction of cell death. Various derivatives have demonstrated antibacterial, antifungal, and anticancer activities. researchgate.netmdpi.com For instance, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones have shown antimicrobial properties, with specific substitutions enhancing activity against certain bacterial and fungal strains. researchgate.net Another analogue, a thiohydantoin derivative, was found to suppress oral carcinogenesis by modulating cellular lipid peroxidation and antioxidant systems. tandfonline.com

Computational Chemistry and Molecular Modeling Approaches for 3 Chloro 4 4 Fluorophenyl Pyridine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-4-(4-fluorophenyl)pyridine at the molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. These computational results can be compared with experimental data from techniques like X-ray diffraction to validate the theoretical model. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that helps characterize the molecule's stability; a larger energy gap generally implies higher stability and lower reactivity. malayajournal.org

For related pyridine (B92270) derivatives, the distribution of HOMO and LUMO orbitals reveals potential sites for electrophilic and nucleophilic attack. wuxibiology.com For instance, in some chloropyridines, the LUMO is centered on the carbon atom bonded to the chlorine, indicating a predisposition to nucleophilic substitution at that site. wuxibiology.com Analysis of these orbitals can predict how this compound might interact with other molecules and where charge transfer is most likely to occur. malayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Imidazole (B134444) Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.2822 malayajournal.org |

| ELUMO | -1.2715 malayajournal.org |

| Energy Gap (ΔE) | 4.0106 malayajournal.org |

This data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related heterocyclic compound, and is illustrative of the types of values obtained in such analyses. malayajournal.org

Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The MEP surface displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. malayajournal.org For aromatic and heterocyclic compounds, the MEP can highlight the electronegative atoms like nitrogen and halogens, as well as electron-deficient regions of the molecule. bhu.ac.in

Average Local Ionization Energy (ALIE) is another surface descriptor that helps identify the most probable sites for electrophilic reactions, as it indicates the regions from which an electron is most easily removed.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Delocalization

For example, in a related imidazole derivative, significant delocalization was observed from the lone pairs of nitrogen and oxygen atoms to antibonding orbitals of the ring system, indicating substantial electronic stabilization. acadpubl.eu Similar analyses for this compound would elucidate the electronic interactions between the pyridine ring, the chlorophenyl group, and the substituent atoms.

Topological Investigations (e.g., ELF, LOL, RDG) for Bonding Zones and Weak Interactions

Topological analyses of the electron density, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), provide insights into the nature of chemical bonds and the spatial localization of electrons. These methods can distinguish between covalent bonds, lone pairs, and non-bonding regions within the molecule.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, one can visualize the regions of weak interactions within the molecule, which are crucial for understanding its packing in the solid state and its interactions with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. asiapharmaceutics.info This method is instrumental in drug discovery and development for evaluating the potential of a compound to act as an inhibitor or activator of a specific biological target.

For derivatives of this compound, molecular docking studies have been performed to assess their binding affinity to various enzymes. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been docked against the monoamine oxidase-B (MAO-B) enzyme, a target for anti-Parkinsonian agents. asiapharmaceutics.info These studies calculate a binding energy score, which indicates the strength of the interaction between the ligand and the protein's active site. asiapharmaceutics.infomdpi.com

The results of docking simulations can identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues of the protein. mdpi.com For example, studies on similar compounds have shown that specific substitutions can significantly enhance binding affinity. asiapharmaceutics.infomdpi.com These computational predictions help in prioritizing compounds for synthesis and further biological evaluation. nih.govtjpr.org

Ligand-Protein Interaction Profiling and Hotspot Identification

Understanding how a ligand interacts with its protein target is fundamental to drug design. Ligand-protein interaction profiling identifies the key amino acid residues—often termed "hotspots"—that are critical for binding affinity and selectivity. For scaffolds related to this compound, computational studies have successfully mapped these crucial interactions.

Detailed docking studies on gefitinib (B1684475), a kinase inhibitor featuring the 3-chloro-4-fluorophenyl group, have identified key interaction points within protein binding sites. For instance, in the binding site of the MED23 protein, the 3-chloro-4-fluorophenyl group of gefitinib establishes a significant lipophilic contact within a hydrophobic pocket formed by residues such as F399 and D400. researchgate.net This interaction is crucial for the stable anchoring of the ligand. Further analysis revealed that hydrogen bonds to residues D400 and H449 of MED23 are also critical for binding. researchgate.net

Table 1: Key Interacting Residues and Hotspots for the 3-Chloro-4-fluorophenyl Moiety

| Protein Target | Interacting Residues (Hotspots) | Interaction Type | Reference |

|---|---|---|---|

| MED23 | F399, D400 | Lipophilic Contact, Hydrophobic Pocket | researchgate.net |

| MED23 | D400, H449 | Hydrogen Bonding | researchgate.net |

| EGFR | Ser720, Arg841, Trp880 | H-bonds, π-stacking, π-cation | nih.gov |

| EGFR | Met793 | Hydrogen Bonding (via quinazoline (B50416) N1) | researchgate.net |

| EGFR | L382, F412, A415, V417, I438 | Hydrophobic Interactions | nih.gov |

Virtual Screening and Lead Compound Identification

Virtual screening is a powerful computational technique used to search vast libraries of small molecules to identify those most likely to bind to a drug target. nih.gov This method has been successfully applied to identify novel lead compounds based on pyridine and quinazoline scaffolds related to this compound.

In one study, a pharmacophore model derived from known EGFR antagonists was used to screen chemical databases. This effort led to the identification of 36 potential hits. nih.gov Subsequent molecular docking and toxicity analysis narrowed this down to four lead compounds with superior binding affinities (ranging from -9.2 to -9.9 kcal/mol) compared to the reference drug, gefitinib. nih.govresearchgate.net These results highlight the power of virtual screening to quickly prioritize compounds for further experimental testing. researchgate.net

Another innovative approach involved a collaborative, pre-competitive virtual screening project to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.gov By probing several proprietary compound libraries, researchers were able to rapidly expand the chemical diversity around the core structure, leading to improved antiparasitic activity and selectivity. This demonstrates how in silico screening can accelerate the hit-to-lead optimization process. nih.gov

Table 2: Example of Hit Compounds Identified Through Virtual Screening Against EGFR

| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Reference |

|---|---|---|---|

| ZINC96937394 | -9.9 | N/A | nih.govresearchgate.net |

| ZINC14611940 | -9.6 | N/A | nih.govresearchgate.net |

| ZINC103239230 | -9.5 | N/A | nih.govresearchgate.net |

| ZINC96933670 | -9.2 | N/A | nih.govresearchgate.net |

| Various Hits | N/A | 55.29 - 65.82 | nih.gov |

N/A: Not available in the cited source.

Parameterization of Halogen Bonds in Force Fields

The chlorine and fluorine atoms in this compound are capable of forming halogen bonds, which are highly directional, non-covalent interactions. However, standard empirical force fields often fail to accurately model this phenomenon because they typically assign a negative partial charge to halogen atoms. This limitation prevents the correct representation of the "sigma hole"—a region of positive electrostatic potential on the halogen atom opposite the covalent bond—which is responsible for the attractive interaction with nucleophiles. nih.govnih.gov

To address this, advanced computational methods involve modifying the force field by adding a positively charged virtual particle attached to the halogen atom. nih.govnih.govresearchgate.net This approach has been successfully implemented in the CHARMM General Force Field (CGenFF) for various halogenated compounds, including chloro- and bromobenzenes. nih.govnih.gov The parameterization process involves optimizing the charges, Lennard-Jones parameters, and the distance of the virtual particle from the halogen. These optimizations are performed to accurately reproduce quantum mechanical interaction energies with probe molecules like water and acetone, as well as experimental data such as liquid properties. nih.govresearchgate.net The inclusion of these explicit sigma-hole representations leads to a much-improved description of ligand-protein interactions and helps preserve the correct binding poses in simulations. nih.gov For instance, the 2-chloro substitution in one inhibitor was shown to form a crucial halogen bond with the backbone carbonyl of an glutamate (B1630785) residue (E1012). mdpi.com

Table 3: Strategy for Halogen Bond Parameterization in Force Fields

| Step | Description | Rationale | Reference |

|---|---|---|---|

| 1. Add Virtual Site | A massless, positively charged virtual particle is attached to the halogen atom along the C-X bond axis. | To mimic the "sigma hole," a region of positive electrostatic potential that standard point charges fail to represent. | nih.govnih.govresearchgate.net |

| 2. Optimize Parameters | The charge and Lennard-Jones (LJ) terms for the halogen and the charge and distance for the virtual particle are optimized. | To reproduce orientation-dependent quantum mechanical (QM) interaction energies and experimental bulk properties. | nih.govresearchgate.net |

| 3. Validate | The new parameters are tested in molecular dynamics simulations of small-molecule crystals and solvated protein-ligand complexes. | To ensure the parameters accurately reflect experimental observables and improve the description of binding. | nih.govnih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

By simulating the protein-ligand complex in a solvated environment, researchers can observe conformational changes, water molecule displacement, and the persistence of key interactions. tandfonline.comhbku.edu.qa For example, MD simulations of the EGFR-gefitinib complex have been performed using various software packages like GROMACS and NAMD to evaluate binding stability and the impact of mutations such as G719S. researchgate.nethbku.edu.qa

Analysis of RMSD/RMSF to Identify Critical Binding Residues

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are two key metrics derived from MD simulations to quantify dynamics.

RMSF measures the fluctuation of individual residues around their average position, highlighting the flexible and rigid regions of the protein. Residues with low RMSF values in the binding site indicate stable interactions with the ligand.

In studies of EGFR mutants bound to gefitinib, RMSD values for the protein backbone that remain below 3 Å are indicative of a stable complex. nih.gov Analysis of the αC-helix, a critical region for kinase activity, showed average RMSD values below 2 Å in several systems, confirming its stability. nih.gov RMSF analysis helps pinpoint which specific residues maintain stable contact with the ligand throughout the simulation, thereby validating the critical binding residues identified through docking. figshare.com

Table 4: Summary of MD Simulation Stability Metrics for Gefitinib-Protein Complexes

| System | Metric | Observation | Implication | Reference |

|---|---|---|---|---|

| EGFR-Gefitinib | RMSD | Stable values < 3 Å over the simulation. | The protein-ligand complex is structurally stable. | nih.gov |

| EGFR (αC-helix) | RMSD | Average values < 2 Å. | A key functional region maintains a stable conformation. | nih.gov |

| FN3K-Gefitinib | RMSD/RMSF | Analysis performed over 100 ns simulation. | Provides detailed insight into long-term dynamic stability and residue fluctuations. | figshare.com |

| EGFR vs Mutants | RMSD/RMSF | Metrics correlate with clinical observations of drug sensitivity. | Changes in dynamic stability can explain drug resistance mechanisms. | tandfonline.com |

Stability Assessment of Ligand-Protein Complexes

Simulations of various EGFR mutants with gefitinib have shown that changes in the stability of the complex directly correlate with observed clinical resistance. tandfonline.com For instance, a mutation might disrupt a critical hydrogen bond or induce a conformational change that weakens the ligand's binding, leading to a less stable complex and reduced inhibitory activity. By calculating the binding free energy over the course of the simulation, researchers can quantitatively compare the stability of an inhibitor with different protein variants, providing a molecular-level explanation for its efficacy profile. tandfonline.com

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of a target protein is unknown, or to complement structure-based methods, ligand-based drug design becomes particularly valuable. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific target. nih.gov

For inhibitors related to this compound, pharmacophore models have been developed based on a set of known active compounds. nih.gov In one study, a model was generated and validated using known EGFR antagonists and then used as a 3D query to screen a database for novel compounds. This screening yielded 36 potential hits that matched the key chemical features, with pharmacophore fit scores ranging from 55.29 to 65.82. nih.gov Such models provide crucial guidance for the design of new inhibitors by defining the necessary spatial arrangement of functional groups for optimal binding and activity. nih.govnih.gov

Table 5: Pharmacophore Modeling Workflow for Novel Inhibitor Discovery

| Step | Description | Outcome | Reference |

|---|---|---|---|

| 1. Model Generation | A 3D pharmacophore model is built from the structural features of known active ligands (e.g., EGFR antagonists). | An abstract model representing key interaction features (H-bond donors/acceptors, aromatic rings, etc.). | nih.govnih.gov |

| 2. Model Validation | The model's ability to distinguish between active and inactive (decoy) molecules is tested. | A statistically robust model capable of enriching active compounds from a diverse library. | nih.gov |

| 3. Virtual Screening | The validated pharmacophore is used as a 3D query to screen large compound databases (e.g., ZINC). | A list of "hit" molecules that geometrically and chemically match the pharmacophore model. | nih.gov |

| 4. Hit Optimization | The identified hits serve as new scaffolds for further chemical modification and optimization. | Development of novel lead compounds with potentially improved activity and properties. | nih.gov |

Advanced Research Applications and Translational Prospects of 3 Chloro 4 4 Fluorophenyl Pyridine Derivatives

Development of Lead Compounds and Preclinical Candidates

The journey from a chemical scaffold to a preclinical candidate is a rigorous process involving iterative cycles of design, synthesis, and biological evaluation. Several derivatives of 3-chloro-4-(4-fluorophenyl)pyridine have shown promise as lead compounds, with some progressing to preclinical development.

One notable example is VU0418506 , a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govresearchgate.net This compound emerged from a research program focused on identifying novel treatments for Parkinson's disease. nih.gov Starting from a picolinamide (B142947) core, researchers developed a series of analogs, leading to the discovery of VU0418506 with a novel pyrazolo[4,3-b]pyridine head group. nih.govresearchgate.net It has demonstrated potency and selectivity for mGlu4 and possesses suitable pharmacokinetic properties in preclinical species. nih.govresearchgate.net

Another significant preclinical candidate is AA-115/APG-115 , a potent and orally active inhibitor of the murine double minute 2 (MDM2) protein. nih.gov This compound, a spirooxindole derivative, was designed to inhibit the MDM2-p53 interaction, a key target in cancer therapy. AA-115/APG-115 has shown a high affinity for MDM2, potent cellular activity, and an excellent oral pharmacokinetic profile. nih.gov In vivo studies have demonstrated its ability to induce complete and long-lasting tumor regression, leading to its advancement into Phase I clinical trials for cancer treatment. nih.gov

The development of these and other lead compounds highlights the versatility of the this compound scaffold in generating drug candidates with diverse therapeutic applications.

Identification of Novel Biological Targets and Therapeutic Areas

Research into this compound derivatives has not only yielded preclinical candidates but has also been instrumental in identifying and validating novel biological targets for therapeutic intervention. The unique structural features of this scaffold allow for its adaptation to interact with a variety of proteins implicated in different disease pathways.

Serotonin (B10506) Receptor Agonists (e.g., 5-HT1A receptors)

Derivatives of this compound have been investigated as agonists for serotonin receptors, particularly the 5-HT1A subtype. nih.govnih.gov The serotonin system is a critical regulator of mood, sleep, and behavior, and dysfunction in this system is implicated in neuropsychiatric disorders like depression and anxiety. nih.govnih.gov

One such derivative, [¹⁸F]F15599 , was developed as a selective 5-HT1A agonist for use as a positron emission tomography (PET) probe. nih.govnih.gov This radiolabeled compound exhibits nanomolar affinity for the 5-HT1A receptor, allowing for in vivo imaging of this target. nih.govnih.gov The development of such tools is crucial for understanding the role of 5-HT1A receptors in both normal brain function and in disease states. nih.govnih.gov Agonists of the 5-HT1A receptor are of interest for their potential therapeutic effects in treating conditions such as anxiety and depression. nih.govnih.gov

Metabotropic Glutamate Receptor Modulators (e.g., mGlu4 Positive Allosteric Modulators)

The glutamatergic system, and specifically metabotropic glutamate receptors (mGluRs), represents another important therapeutic area for derivatives of this compound. Positive allosteric modulators (PAMs) of mGlu4 have shown efficacy in preclinical models of Parkinson's disease. nih.gov

VU0418506 stands out as a potent and selective mGlu4 PAM. nih.govresearchgate.net It potentiates the receptor's response to the endogenous ligand glutamate. nih.gov This mechanism offers a more subtle and potentially safer way to modulate receptor activity compared to direct agonists. The discovery and characterization of VU0418506 and other mGlu4 PAMs have provided valuable tools for studying the role of this receptor in the basal ganglia circuitry and its potential as a target for treating movement disorders. nih.govresearchgate.net

| Compound | Target | Activity | Therapeutic Area |

| VU0418506 | mGlu4 | Positive Allosteric Modulator | Parkinson's Disease |

| [¹⁸F]F15599 | 5-HT1A Receptor | Agonist (PET Probe) | Neuropsychiatric Disorders |

| AA-115/APG-115 | MDM2 | Inhibitor | Cancer |

Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation disorders. nih.gov The 3-chloro-4-fluorophenyl motif has been identified as a crucial structural feature for potent tyrosinase inhibitors. nih.govmdpi.com

Researchers have synthesized and evaluated a series of compounds incorporating this moiety, demonstrating significant inhibitory activity against tyrosinase from Agaricus bisporus. nih.govmdpi.com The addition of a chlorine atom at the C-3 position of the 4-fluorophenyl ring was found to enhance the inhibitory effects. mdpi.com These findings suggest that derivatives of this compound could be developed as novel agents for use in dermatological and cosmetic applications to manage conditions related to excessive melanin production. nih.govmdpi.com

Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B (MAO-B) is an enzyme that metabolizes dopamine (B1211576) in the brain. asiapharmaceutics.info Inhibiting MAO-B can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease. asiapharmaceutics.info

In silico studies have explored substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential MAO-B inhibitors. asiapharmaceutics.info Molecular docking simulations have shown that these derivatives can have a higher binding affinity for the MAO-B enzyme compared to standard inhibitors. asiapharmaceutics.info These computational findings provide a strong rationale for the synthesis and biological testing of these compounds as potential anti-Parkinsonian agents. asiapharmaceutics.info

Hepatitis B Virus Capsid Protein (HBcAg) Inhibitors

The hepatitis B virus (HBV) capsid protein (HBcAg) is essential for viral replication, making it an attractive target for antiviral drug development. While direct evidence for this compound derivatives as HBcAg inhibitors is still emerging, the broader class of heteroaryldihydropyrimidines (HAPs) has shown significant promise. The structural features of the 3-chloro-4-fluorophenyl moiety make it a candidate for incorporation into novel HAP-based inhibitors. Further research in this area could lead to the development of new anti-HBV therapies.

Anticancer and Antimicrobial Research Avenues

The structural motif of this compound is a key component in the synthesis of novel compounds with significant potential in anticancer and antimicrobial research. Scientists have synthesized and evaluated various derivatives, demonstrating promising biological activities.

In the realm of anticancer research, a series of novel 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have been developed. These compounds were assessed for their ability to inhibit the growth of three human cancer cell lines: liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60). nih.gov Among the synthesized compounds, derivatives 4g and 4i showed inhibitory activity comparable to the standard anticancer drug, methotrexate. nih.gov Further investigation revealed that these lead compounds also possess potent antiangiogenic properties, which are crucial for halting tumor progression. nih.gov Specifically, compound 4g was effective against proangiogenic cytokines TNFα, VEGF, FGFb, and TGFβ, while compound 4i showed potent activity against TNFα, VEGF, FGFb, and leptin. nih.gov Additionally, a related quinazoline (B50416) analogue, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8 ), exhibited significant and selective anticancer efficacy against colorectal cancer cell lines (HCT116, HT29, and SW620). elsevierpure.com This compound was found to induce cell death through the intrinsic apoptosis pathway. elsevierpure.com

The 3-chloro-4-fluorophenyl moiety is also integral to the development of new antimicrobial agents. One study reported the synthesis of azetidine-2-one derivatives incorporating this structure. Specifically, 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-one was found to be a potent agent against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net In another line of research, a series of 16 N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antimicrobial properties. Within this series, compound 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide (4f) was identified as the most active, showing good antibacterial activity. mdpi.com

Interactive Data Table: Anticancer and Antimicrobial Activities of this compound Derivatives

| Compound/Derivative Class | Target/Organism | Key Findings | Reference |

| Pyridazinone Derivatives (4g, 4i) | Human Cancer Cell Lines (Liver, Breast, Leukemia) | Inhibitory activity close to methotrexate; Potent antiangiogenic effects. | nih.gov |

| N-(3-chloro-4-fluorophenyl)-6, 7-dimethoxyquinazolin-4-amine (DW-8) | Human Colorectal Cancer Cell Lines (HCT116, HT29, SW620) | High anticancer efficacy and selectivity; Induces intrinsic apoptosis. | elsevierpure.com |

| Azetidine-2-one Derivative | S. aureus, B. subtilis, E. coli | Potent antimicrobial activity against tested strains. | researchgate.net |

| Semicarbazone Derivative (4f) | Bacterial Strains | Good antibacterial activity. | mdpi.com |

Strategies for Drug Repurposing Utilizing the 3-Chloro-4-fluorophenyl Motif

Drug repurposing, also known as drug repositioning, is a strategy focused on identifying new therapeutic uses for existing or investigational drugs that are outside the scope of the original medical indication. nih.gov This approach offers several advantages, including reduced development timelines and costs, as the safety and pharmacokinetic profiles of the compounds are often already established. The 3-chloro-4-fluorophenyl motif, present in various biologically active compounds, is a prime candidate for such repurposing strategies.

The core strategy involves three main steps: (i) identifying a candidate molecule for a new indication, (ii) assessing its mechanism of action in preclinical models, and (iii) evaluating its efficacy in clinical trials. nih.gov For the 3-chloro-4-fluorophenyl motif, this process can be initiated through several modern approaches:

High-Throughput Screening (HTS): A library of compounds containing the 3-chloro-4-fluorophenyl scaffold, originally developed for one purpose (e.g., as a kinase inhibitor), can be screened against a wide array of different biological targets, such as G-protein coupled receptors, ion channels, or microbial enzymes. This can uncover unexpected "off-target" activities that may have therapeutic value.

Computational and Bioinformatic Approaches: By analyzing the structural features of the 3-chloro-4-fluorophenyl motif, computational models can predict its potential to bind to various protein targets. Databases of protein structures and drug-target interactions can be mined to identify proteins with binding pockets that could accommodate this specific chemical moiety, suggesting new therapeutic avenues. nih.gov For instance, anticancer drugs have been successfully repurposed to induce autophagy and inhibit bacterial growth within host cells. elsevierpure.com

Chemosensitization: This strategy involves using a compound to enhance the effectiveness of another drug. A molecule with the 3-chloro-4-fluorophenyl motif, even if it has weak activity on its own, could be repurposed as a chemosensitizer. It might, for example, inhibit a drug resistance mechanism in a cancer cell or a pathogen, thereby restoring or enhancing the activity of a primary therapeutic agent. nih.gov

By applying these repurposing strategies, the vast chemical space occupied by derivatives of this compound can be systematically explored to unlock new medical applications, accelerating the translation of these molecules from the laboratory to the clinic.

Design of Chemical Probes and Tools for Biological Studies

The this compound scaffold is not only a building block for potential therapeutics but also serves as a valuable starting point for the design of chemical probes. These specialized tools are essential for studying complex biological systems, identifying drug targets, and elucidating mechanisms of action. nih.gov The design of a chemical probe based on this scaffold involves the strategic incorporation of three key functional units: a specificity unit, a photoreactive moiety, and a reporter tag. nih.gov

Specificity Unit: The core this compound structure itself acts as the specificity unit. Its inherent affinity for a particular biological target (e.g., a kinase, receptor, or enzyme) guides the probe to its destination within a complex cellular environment. The known bioactivity of derivatives provides a strong foundation for targeted probe design.

Reporter Tag: To enable detection and isolation, a reporter tag is attached to the scaffold. This can be:

A fluorophore , which allows for visualization of the probe's location within living cells using fluorescence microscopy.

A biotin (B1667282) tag , which facilitates the isolation of the probe-protein complex from cell lysates through affinity purification (e.g., pull-down assays), a crucial step in target identification. mdpi.com

Photoreactive Moiety: For target identification, a photoreactive group is incorporated to create a covalent, irreversible bond between the probe and its target upon UV irradiation. nih.govenamine.net This technique, known as photoaffinity labeling (PAL), permanently "tags" the target protein, enabling its definitive identification via methods like mass spectrometry. mdpi.comresearchwithrutgers.com Common photoreactive groups that can be synthetically attached to the pyridine (B92270) scaffold include:

Benzophenones: These are readily incorporated and form covalent bonds upon photoactivation. mdpi.com

Aryl Azides: Another class of photo-crosslinkers used in probe design. enamine.net

Diazirines: These are the smallest photoreactive groups, which can minimize potential steric hindrance and are less likely to interfere with the probe's binding to its target. mdpi.com

By synthesizing derivatives of this compound that include these functional elements, researchers can create powerful chemical tools. For example, a probe could be designed to investigate why a particular derivative is effective against a cancer cell line. Upon treatment and UV activation, the probe would covalently bind to its molecular target(s). Subsequent isolation using the biotin tag and analysis by mass spectrometry would reveal the identity of the protein(s) that the compound interacts with to exert its cytotoxic effect, thereby validating the target and illuminating its biological pathway. researchwithrutgers.com

Future Directions and Emerging Research Challenges in 3 Chloro 4 4 Fluorophenyl Pyridine Research

Development of Advanced Synthetic Methodologies for Complex Derivatives

The ability to synthesize complex molecular architectures with high precision is fundamental to expanding the chemical space of 3-Chloro-4-(4-fluorophenyl)pyridine. Future research will increasingly focus on moving beyond traditional synthetic routes to embrace more efficient, selective, and innovative methodologies.

A significant area of development is late-stage functionalization . This approach allows for the modification of complex molecules, like drug candidates, in the final steps of a synthetic sequence. One powerful strategy combines C-H fluorination with nucleophilic aromatic substitution (SNAr), enabling the installation of a diverse array of functional groups (nitrogen, oxygen, sulfur, or carbon) at the position alpha to the pyridine (B92270) nitrogen. acs.org This method circumvents the need for multi-step syntheses of precursor pyridines, which are often not commercially available, thereby accelerating the generation of analogues for structure-activity relationship (SAR) studies. acs.org

Skeletal editing represents another frontier, offering a powerful way to modify the core heterocyclic ring itself. nih.gov A recently developed strategy enables the direct transformation of pyridines into substituted benzenes and naphthalenes through a one-pot sequence involving dearomatization, cycloaddition, and retro-cycloaddition. nih.gov This "atom-pair swap" from a C=N pair to a C=C pair allows for the creation of entirely new scaffolds from existing pyridine cores, a feat not achievable through peripheral editing. nih.gov Such methods are particularly valuable for scaffold-hopping in medicinal chemistry, enabling rapid diversification of compound libraries. nih.gov

Furthermore, novel electrochemical techniques are emerging that permit precise single-carbon insertion into aromatic rings. scitechdaily.com This method provides a new tool for molecular design, allowing for ring expansion or carbon chain extension at specific sites that have traditionally been difficult to modify. scitechdaily.com For pyridine derivatives, such techniques could unlock new structural possibilities and lead to the discovery of compounds with unique properties.

Finally, the introduction of fluorinated groups continues to be of high interest due to their ability to modulate a molecule's physicochemical properties. uni-muenster.de Advanced methods for the regioselective difluoromethylation of pyridines are being developed to overcome the challenge of precisely placing these groups at specific positions, such as the meta- or para-positions, which can be crucial for biological efficacy. uni-muenster.de

| Methodology | Description | Potential Advantage for Pyridine Derivatives |

| Late-Stage Functionalization | Modification of a complex molecule in the final synthetic steps, often via C-H activation/functionalization. acs.org | Rapid generation of analogues from a common advanced intermediate, bypassing lengthy de novo syntheses. acs.org |

| Skeletal Editing | Direct modification of the atoms within the core ring structure to create a new scaffold. nih.gov | Enables scaffold-hopping to generate novel compound classes (e.g., benzenes from pyridines) with precise substituent placement. nih.gov |

| Electrochemical C1 Insertion | An electrochemical technique for inserting a single carbon atom into a molecular framework. scitechdaily.com | Provides a novel tool for ring expansion or chain extension, expanding the accessible chemical space. scitechdaily.com |

| Regioselective Fluorination | Precise introduction of fluorine-containing groups at specific positions on the pyridine ring. uni-muenster.de | Allows for fine-tuning of metabolic stability, potency, and other key drug-like properties. uni-muenster.de |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of new chemical entities based on the this compound scaffold. These computational tools can navigate the vastness of chemical space far more efficiently than traditional methods, accelerating the discovery of molecules with desired properties. youtube.com

Generative AI models can now conceptualize novel molecular structures that are not only predicted to be active against a biological target but are also synthetically accessible. youtube.com Instead of simply generating a structure, these advanced models can propose a complete synthetic recipe, ensuring that the designed molecules can actually be made in the lab. youtube.com This merging of molecular design with synthesis planning represents a significant leap forward, reducing the timeline and failure rate of drug discovery campaigns. youtube.comyoutube.com

AI is also being applied to predict the outcomes of chemical reactions and to design novel pyridine derivatives for specific therapeutic areas. nih.gov For instance, AI has been used to design and integrate pyridine derivatives with cores of FDA-approved drugs to create new compounds with potential antidiabetic and anticancer activities. nih.gov Machine learning models, trained on vast datasets of chemical reactions and molecular properties, can help chemists make more informed decisions during synthesis planning and lead optimization. youtube.com These models can predict reactivity, identify potential side reactions, and suggest optimal reaction conditions, thereby streamlining the experimental process. youtube.com

| AI/ML Application | Description | Impact on Pyridine Research |

| Generative Molecular Design | AI models generate novel molecular structures with desired properties. youtube.com | Rapidly identifies promising new derivatives of this compound for synthesis and testing. |

| Synthesis-Aware Design | Generative models that co-design a molecule and its synthetic route. youtube.com | Ensures that computationally designed compounds are synthetically feasible, bridging the gap between design and practice. |

| Reactivity Prediction | ML models predict the outcome and optimal conditions for chemical reactions. youtube.com | Accelerates the development of efficient synthetic routes for complex pyridine derivatives. |

| Property Prediction | AI algorithms predict the biological and physicochemical properties of virtual compounds. nih.gov | Allows for in-silico screening of large virtual libraries to prioritize candidates for synthesis, saving time and resources. |

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex, multifactorial diseases like cancer or neurodegenerative disorders, where hitting a single target may be insufficient. The this compound scaffold is a prime candidate for the development of such multi-target-directed ligands (MTDLs). nih.gov

The future of research in this area will involve the rational design of derivatives that can interact with several key proteins implicated in a disease pathway. This strategy offers several potential advantages over combination therapy (using multiple drugs), including a more predictable pharmacokinetic profile, reduced risk of drug-drug interactions, and improved patient compliance due to simpler dosing regimens. nih.gov The pyridine ring is a versatile "privileged scaffold" that is found in thousands of drug molecules and is known to influence biochemical potency and metabolic stability. rsc.orgnih.gov By strategically modifying the substituents on the this compound core, researchers can aim to create compounds that fit the binding sites of multiple, distinct targets.

Addressing Selectivity and Off-Target Interactions

While polypharmacology is a promising strategy, the unintended modulation of off-targets remains a major challenge in drug development, often leading to toxicity. A key future research direction is the development of compounds with highly controlled selectivity profiles. For this compound derivatives, this means not only maximizing affinity for the intended targets but also minimizing interactions with other proteins, such as kinases or ion channels, that could cause adverse effects.

Research efforts will focus on achieving "isoform selectivity," for example, inhibiting SIK2 and SIK3 without affecting SIK1, which could be beneficial in treating inflammatory diseases. acs.org Structure-based drug design, guided by X-ray crystallography and computational modeling, will be crucial in understanding the subtle differences between the binding sites of target and off-target proteins. This knowledge allows for the design of ligands that exploit these differences to achieve greater selectivity. acs.org For instance, replacing a larger bicyclic system with a more streamlined pyridine ring has been shown to successfully alter the selectivity profile and improve drug-like properties. acs.org The physicochemical properties of the pyridazine (B1198779) ring, a related heterocycle, demonstrate how specific nitrogen placement can help resolve off-target liabilities, such as interactions with the hERG potassium channel, a common source of cardiotoxicity. nih.gov

Novel Applications beyond Traditional Medicinal Chemistry

While the primary focus for many pyridine derivatives is medicinal chemistry, the unique electronic and structural properties of the this compound scaffold suggest potential applications in other fields.

Agrochemicals: Pyridine-containing compounds are a cornerstone of the modern pesticide industry, valued for their high efficiency, low toxicity to non-target organisms, and favorable environmental profiles. agropages.com The inclusion of fluorine atoms, as in the 4-fluorophenyl group, often enhances biological activity. agropages.com Future research could explore derivatives of this compound as novel herbicides, fungicides, or insecticides. For example, trifluoromethylpyridines are key intermediates for several commercial crop-protection products. nih.gov

Materials Science: Pyridine-based polymers and derivatives are being investigated for various applications in materials science. elsevier.com The pyridine nitrogen atom provides a site for coordination with metals, hydrogen bonding, and other interactions that can be exploited to create functional materials. Research could focus on incorporating this compound derivatives into polymers or organic electronic materials to modulate their optical, electronic, or catalytic properties. elsevier.comebay.com

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-(4-fluorophenyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling : Aryl halides react with boronic acids under palladium catalysis. Optimize using anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions.

- Halogen Exchange : Chlorination of fluoropyridine precursors using POCl₃ or PCl₅ at reflux (80–120°C), followed by purification via column chromatography .

- Key Factors : Temperature, solvent polarity, and catalyst loading significantly impact yield. For instance, higher Pd(PPh₃)₄ concentrations (2–5 mol%) improve coupling efficiency but may increase costs.

Table 1 : Representative Reaction Conditions and Yields

| Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | THF | 80 | 65–75 |

| Nucleophilic Substitution | POCl₃ | Toluene | 110 | 50–60 |

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 for high reliability .

- Complementary Techniques : NMR (¹³C/¹H) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight.

Advanced Research Questions

Q. How can regiodivergent synthesis approaches be optimized for introducing substituents on the pyridine ring?

- Methodological Answer : Regiodivergent pathways rely on catalyst-controlled selectivity. For example:

- Alkene Functionalization : Use nickel or palladium catalysts to direct alkylation to the 4-position. Adjust ligand steric bulk (e.g., dtbpy vs. PPh₃) to favor linear or branched products .

- Electrophilic Aromatic Substitution : Introduce electron-withdrawing groups (e.g., -Cl) meta to existing substituents using HNO₃/H₂SO₄. Monitor regioselectivity via LC-MS .

- Challenges : Competing pathways may arise; DFT calculations (Gaussian 16) predict transition-state energies to optimize conditions.

Q. What strategies resolve contradictions in reactivity data between chloro-fluoro pyridine derivatives and other halogenated analogs?

- Methodological Answer : Discrepancies often stem from electronic effects. Systematic approaches include:

- Hammett Analysis : Quantify substituent effects (σ values) on reaction rates. Fluorine’s strong -I effect increases electrophilicity at the 4-position .

- Competitive Experiments : Compare reaction outcomes of 3-Cl-4-F-pyridine with 3-Cl-4-Cl analogs under identical conditions.

- Case Study : In Suzuki couplings, 4-F substituents reduce steric hindrance but increase electron deficiency, requiring adjusted base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How does the chloro-fluoro substitution pattern influence pharmacological target interactions?

- Methodological Answer : The 3-Cl-4-F motif enhances binding to hydrophobic enzyme pockets. Methods to assess this:

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases or GPCRs. Fluorine’s electronegativity improves hydrogen-bonding with backbone amides .

- Bioactivity Assays : Test inhibition of COX-2 or EGFR in vitro. Compare IC₅₀ values against unsubstituted analogs.

- ADMET Profiling : Evaluate metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to prioritize lead compounds.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for halogenated pyridines?

- Methodological Answer : Inconsistent bond lengths or angles may arise from resolution limits or twinning. Mitigation strategies:

- Data Reanalysis : Reprocess raw diffraction data with SHELXL-97, applying TWIN/BASF commands for twinned crystals .

- Validation Tools : Check CIF files using PLATON or checkCIF for symmetry errors.